The Mechanism of Action of PF-06767832: A Technical Guide
The Mechanism of Action of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed for its potential therapeutic application in cognitive disorders such as Alzheimer's disease and schizophrenia, PF-06767832 enhances the signal transduction of the endogenous neurotransmitter acetylcholine (ACh). This document provides a comprehensive overview of the mechanism of action of PF-06767832, detailing its interaction with the M1 receptor, the subsequent signaling cascade, and its pharmacological effects. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in learning, memory, and cognitive function. The development of selective M1 receptor modulators has been a key focus in the pursuit of novel treatments for cognitive impairments. PF-06767832 emerged as a promising compound, acting as a PAM-agonist, which not only enhances the effect of acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[1] This dual action offers a potential advantage in therapeutic settings. However, on-target adverse effects, such as convulsions and gastrointestinal issues, have been reported, highlighting the complexities of M1 receptor modulation.[2][3]
Molecular Mechanism of Action
PF-06767832 is classified as a positive allosteric modulator-agonist of the M1 mAChR.[1] This means it binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding has two primary effects:
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Positive Allosteric Modulation: PF-06767832 increases the affinity and/or efficacy of acetylcholine at the M1 receptor. This potentiation of the endogenous ligand's effect is a hallmark of PAMs.
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Agonism: In addition to modulating the effect of acetylcholine, PF-06767832 can directly activate the M1 receptor, leading to a cellular response even in the absence of the endogenous agonist.
This dual mechanism of action leads to a robust activation of the M1 receptor and its downstream signaling pathways.
Signaling Pathway
The activation of the M1 mAChR by PF-06767832 initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq family of G-proteins. Upon receptor activation, the Gq protein is activated and in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in M1 receptor-mediated signaling and can be measured experimentally.
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DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
The following diagram illustrates the signaling pathway activated by PF-06767832:
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of PF-06767832.
| Parameter | Species | Assay | Value | Reference |
| M1 Receptor Binding Affinity (Ki) | Human | Radioligand Binding Assay | Not explicitly reported | Davoren et al., 2016 |
| M1 Receptor Functional Potency (EC50) | Human | Calcium Mobilization | 180 nM | Davoren et al., 2016 |
| M1 Receptor Functional Potency (EC50) | Rat | Calcium Mobilization | 130 nM | Davoren et al., 2016 |
| M1 Receptor Agonist Efficacy (% ACh max) | Human | Calcium Mobilization | 87% | Davoren et al., 2016 |
| M1 Receptor Agonist Efficacy (% ACh max) | Rat | Calcium Mobilization | 91% | Davoren et al., 2016 |
| Selectivity vs. M2, M3, M4, M5 | Human | Functional Assays | >100-fold | Davoren et al., 2016 |
Pharmacokinetic Properties
The pharmacokinetic profile of PF-06767832 has been characterized in preclinical species.
| Parameter | Species | Route | Value | Unit | Reference |
| Bioavailability (F) | Rat | Oral | 60 | % | Davoren et al., 2016 |
| Brain Penetration (Kp,uu) | Rat | - | 1.0 | - | Davoren et al., 2016 |
| Clearance (Clp) | Rat | IV | 25 | mL/min/kg | Davoren et al., 2016 |
| Volume of Distribution (Vss) | Rat | IV | 3.1 | L/kg | Davoren et al., 2016 |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring M1 receptor activation via calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader) system, adapted for the characterization of PF-06767832.
Objective: To determine the potency (EC50) and efficacy of PF-06767832 at the M1 muscarinic acetylcholine receptor.
Materials:
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CHO or HEK293 cells stably expressing the human or rat M1 receptor.
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Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
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FLIPR Calcium Assay Kit (e.g., Calcium 6 Assay Kit).
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PF-06767832 and acetylcholine (as a reference agonist).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Black, clear-bottom 96- or 384-well microplates.
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FLIPR instrument.
Procedure:
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Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading: On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well. Incubate the plates for 1-2 hours at 37°C.
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Compound Preparation: Prepare serial dilutions of PF-06767832 and acetylcholine in the assay buffer at a concentration that is 5-10 times the final desired concentration.
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FLIPR Assay:
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Place the cell plate and the compound plate into the FLIPR instrument.
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Set the instrument to monitor fluorescence changes over time.
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Initiate the assay, which will involve the automated addition of the test compounds to the cell plate.
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Record the fluorescence signal before and after the addition of the compounds.
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Data Analysis:
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The change in fluorescence intensity is proportional to the increase in intracellular calcium.
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Plot the peak fluorescence response against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
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Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a general method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To quantify the activation of the Gq-coupled M1 receptor by measuring the accumulation of IP1.
Materials:
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CHO or HEK293 cells stably expressing the M1 receptor.
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HTRF IP-One Assay Kit.
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PF-06767832.
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Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
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White, solid-bottom 384-well microplates.
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HTRF-compatible microplate reader.
Procedure:
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Cell Plating: Seed the M1-expressing cells into the microplates and incubate overnight.
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Compound Stimulation:
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Remove the culture medium.
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Add the stimulation buffer containing various concentrations of PF-06767832 to the cells.
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Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
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Cell Lysis and HTRF Reagent Addition:
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Add the HTRF lysis buffer containing the IP1-d2 (acceptor) and the anti-IP1-cryptate (donor) to each well.
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Incubate for 1 hour at room temperature, protected from light.
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HTRF Reading:
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Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
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Data Analysis:
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The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.
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Generate a standard curve using known concentrations of IP1.
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Calculate the concentration of IP1 in the experimental samples from the standard curve.
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Plot the IP1 concentration against the logarithm of the PF-06767832 concentration to determine the EC50.
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Conclusion
PF-06767832 is a well-characterized M1 muscarinic acetylcholine receptor positive allosteric modulator-agonist. Its mechanism of action involves binding to an allosteric site on the M1 receptor, leading to both potentiation of the endogenous acetylcholine signal and direct receptor activation. This results in the activation of the Gq/PLC/IP3 signaling pathway, causing an increase in intracellular calcium and subsequent cellular responses. While demonstrating efficacy in preclinical models of cognitive impairment, the on-target adverse effects associated with PF-06767832 underscore the challenges in developing selective M1 modulators with a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive technical overview for researchers working on M1 receptor pharmacology and the development of novel cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]
